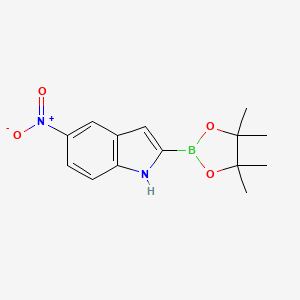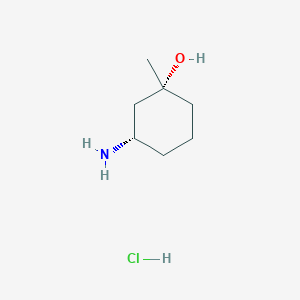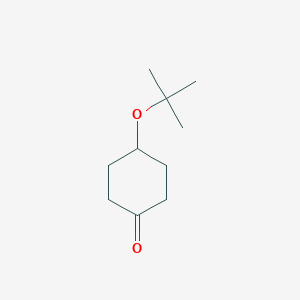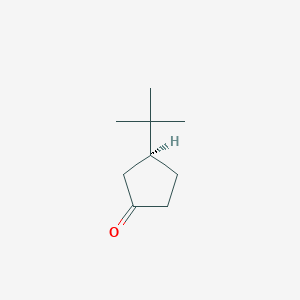
5-Nitro-1H-indole-2-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-1H-indole-2-boronic acid pinacol ester: is a boronic ester derivative of indole, a heterocyclic aromatic organic compound. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds. The presence of the nitro group at the 5-position and the boronic acid pinacol ester at the 2-position of the indole ring makes it a versatile intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1H-indole-2-boronic acid pinacol ester typically involves the following steps:
Nitration of Indole: Indole is nitrated to introduce a nitro group at the 5-position. This can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions to avoid over-nitration.
Borylation: The nitrated indole is then subjected to borylation to introduce the boronic acid pinacol ester group at the 2-position. This can be done using a palladium-catalyzed borylation reaction with bis(pinacolato)diboron (B2Pin2) as the boron source and a suitable base such as potassium acetate.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1H-indole-2-boronic acid pinacol ester: undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Reducing Agents: Such as hydrogen gas or sodium borohydride for the reduction of the nitro group.
Bases: Such as potassium carbonate or sodium hydroxide, often used in coupling reactions to deprotonate the boronic ester.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Amino-Indole Derivatives: Formed from the reduction of the nitro group.
Substituted Indoles: Formed from nucleophilic aromatic substitution reactions.
Scientific Research Applications
5-Nitro-1H-indole-2-boronic acid pinacol ester: has a wide range of applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Utilized in the development of new drugs, particularly those targeting cancer and infectious diseases, due to its ability to form stable carbon-carbon bonds.
Material Science: Employed in the synthesis of organic materials with specific electronic properties, useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Used in the synthesis of biologically active compounds for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 5-Nitro-1H-indole-2-boronic acid pinacol ester exerts its effects depends on the specific reaction it undergoes:
Suzuki-Miyaura Coupling: Involves the formation of a palladium complex with the boronic ester, followed by transmetalation and reductive elimination to form the carbon-carbon bond.
Reduction of Nitro Group: Involves the transfer of electrons from the reducing agent to the nitro group, converting it to an amino group.
Nucleophilic Substitution: Involves the attack of a nucleophile on the electron-deficient carbon atom of the nitro-substituted indole, leading to the substitution of the nitro group.
Comparison with Similar Compounds
5-Nitro-1H-indole-2-boronic acid pinacol ester: can be compared with other boronic acid pinacol esters and nitro-substituted indoles:
5-Nitro-1H-indole-3-boronic acid pinacol ester: Similar structure but with the boronic ester at the 3-position, which may affect its reactivity and the types of reactions it undergoes.
1-Methyl-5-nitro-1H-indole-2-boronic acid pinacol ester: Contains a methyl group at the 1-position, which can influence its electronic properties and reactivity.
5-Bromo-1H-indole-2-boronic acid pinacol ester: Contains a bromine atom instead of a nitro group, leading to different reactivity and applications.
The uniqueness of This compound lies in the combination of the nitro group and the boronic ester, which provides a versatile platform for various synthetic transformations and applications in different fields of research.
Properties
IUPAC Name |
5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)12-8-9-7-10(17(18)19)5-6-11(9)16-12/h5-8,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOBBWDPLBBGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B8195731.png)



![Tert-butyl 3-thia-7-azabicyclo[4.1.1]octane-7-carboxylate](/img/structure/B8195759.png)








